molecular formula C11H11F2NO3 B8392177 N-(3,5-difluoro-benzyl)-2-methyl-malonamic acid

N-(3,5-difluoro-benzyl)-2-methyl-malonamic acid

Cat. No.: B8392177
M. Wt: 243.21 g/mol
InChI Key: VJOGJPLMUJEJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluoro-benzyl)-2-methyl-malonamic acid is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methylamino]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)10(15)14-5-7-2-8(12)4-9(13)3-7/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

VJOGJPLMUJEJRM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.0 g (14.75 mmol) N-(3,5-difluoro-benzyl)-2-methyl-malonamic acid ethyl ester in 300 ml of ethanol, 15 ml of water and 1.41 g (59 mmol) of lithium hydroxide were added and the mixture was refluxed for 5 hours. After concentration in vacuo water (50 ml) was added and the mixture was extracted with dichloromethane (three times 30 ml). The aqueous phase was acidified with 8 N hydrochloric acid and extracted with dichloromethane (four times 30 ml).
Name
N-(3,5-difluoro-benzyl)-2-methyl-malonamic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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